Cas no 1826-13-7 (5-Phenylthiazole)
5-Phenylthiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Phenylthiazole
- 5-Phenyl-1,3-thiazole
- Thiazole,5-phenyl-
- 5-phenylthiazol
- 5-Phenyl-thiazol
- 5-phenyl-thiazole
- 5-phenythiazole
- AC1LC6IC
- CHEMBL445228
- SureCN48894
- TPC-I166
- CS-0156397
- Thiazole, 5-phenyl-
- 1826-13-7
- 5-Phenyl-1,3-thiazole #
- BDBM24682
- DTXSID30344227
- A812711
- AKOS015897468
- 5-phenyl-1,3-thiazole, 34
- FT-0653717
- O11489
- SY105809
- MFCD12911591
- DS-17853
- SCHEMBL48894
- InChI=1/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7
- DB-065409
-
- MDL: MFCD12911591
- Inchi: 1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H
- InChI Key: ZLLOWHFKKIOINR-UHFFFAOYSA-N
- SMILES: S1C=NC=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 161.03001
- Monoisotopic Mass: 161.02992040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.173
- Boiling Point: 292.7 °C at 760 mmHg
- Flash Point: 135.4 °C
- PSA: 12.89
5-Phenylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209295-250mg |
5-Phenylthiazole |
1826-13-7 | 95% | 250mg |
£149.00 | 2022-03-01 | |
| Fluorochem | 209295-1g |
5-Phenylthiazole |
1826-13-7 | 95% | 1g |
£446.00 | 2022-03-01 | |
| Chemenu | CM189295-1g |
5-Phenylthiazole |
1826-13-7 | 95% | 1g |
$262 | 2021-08-05 | |
| Chemenu | CM189295-5g |
5-Phenylthiazole |
1826-13-7 | 95% | 5g |
$787 | 2021-08-05 | |
| TRC | P400165-50mg |
5-Phenylthiazole |
1826-13-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P400165-100mg |
5-Phenylthiazole |
1826-13-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P400165-500mg |
5-Phenylthiazole |
1826-13-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P87620-5g |
5-Phenylthiazole |
1826-13-7 | 97% | 5g |
¥1088.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P87620-250mg |
5-Phenylthiazole |
1826-13-7 | 97% | 250mg |
¥77.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P87620-1g |
5-Phenylthiazole |
1826-13-7 | 97% | 1g |
¥218.0 | 2024-07-19 |
5-Phenylthiazole Suppliers
5-Phenylthiazole Related Literature
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Wolfgang Betzl,Christina Hettstedt,Konstantin Karaghiosoff New J. Chem. 2013 37 481
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Brian Sybo,Patrick Bradley,Alan Grubb,Seth Miller,Katie J. W. Proctor,Lucy Clowes,M. Ruth Lawrie,Paul Sampson,Alexander J. Seed J. Mater. Chem. 2007 17 3406
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3. 928. Thiazolidines. Part IV. Further reactions of 2-methylthio-5-phenylthiazoline-4-carboxylic acidD. O. Holland,P. Mamalis J. Chem. Soc. 1958 4601
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4. 330. The reaction of α-bromobenzyl cyanide with ethyl xanthamidate (thioncarbamate)W. Davies,J. A. Maclaren J. Chem. Soc. 1951 1434
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Monaem Balti,Shelli A. Miller,Mohamed Lotfi Efrit,Nicholas E. Leadbeater RSC Adv. 2016 6 72165
Additional information on 5-Phenylthiazole
Introduction to 5-Phenylthiazole (CAS No. 1826-13-7) and Its Emerging Applications in Chemical Biology
5-Phenylthiazole, with the chemical formula C₉H₇NS and CAS number 1826-13-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile biological activities. This compound belongs to the thiazole class, characterized by a sulfur-containing five-membered ring fused to a benzene ring. The presence of both sulfur and nitrogen in its core structure imparts distinctive electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The 5-phenylthiazole scaffold has been extensively explored in medicinal chemistry for its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors has opened up numerous possibilities for therapeutic intervention. Recent advancements in computational chemistry and high-throughput screening have further accelerated the discovery of derivatives with enhanced pharmacological profiles.
In recent years, 5-phenylthiazole has been incorporated into various drug candidates under development for treating complex diseases. For instance, studies have demonstrated its efficacy in inhibiting kinases and proteases involved in cancer progression. The compound’s ability to modulate these critical enzymes suggests its potential as a lead compound for the development of targeted therapies. Additionally, its structural flexibility allows for modifications that can improve solubility, bioavailability, and target specificity.
One of the most compelling aspects of 5-phenylthiazole is its role in developing antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for novel compounds that can overcome existing resistance mechanisms. 5-Phenylthiazole derivatives have shown promise in disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. These findings highlight the compound’s potential as a next-generation antimicrobial agent.
The synthesis of 5-phenylthiazole involves multi-step organic reactions, typically starting from thiourea or thioamides combined with phenacyl bromides or iodides. The reaction proceeds through cyclization to form the thiazole ring, followed by functionalization at the 5-position with a phenyl group. Advances in synthetic methodologies have enabled the production of increasingly complex derivatives, allowing researchers to fine-tune their biological activities.
Recent research has also explored the role of 5-phenylthiazole in neurodegenerative diseases. Studies suggest that certain derivatives can interact with amyloid-beta plaques associated with Alzheimer’s disease, potentially mitigating their toxic effects. Furthermore, their ability to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders.
The pharmacokinetic properties of 5-phenylthiazole are another area of active investigation. Researchers are focusing on optimizing its metabolic stability and reducing off-target effects through structural modifications. Techniques such as molecular dynamics simulations and enzyme inhibition assays are being employed to understand how different substituents influence its behavior within biological systems.
The industrial applications of 5-phenylthiazole extend beyond pharmaceuticals. Its derivatives are being tested as components in agrochemicals, where they exhibit herbicidal and fungicidal properties. This dual functionality makes them valuable for developing environmentally sustainable crop protection agents.
In conclusion, 5-phenylthiazole (CAS No. 1826-13-7) represents a fascinating compound with broad applications in chemical biology and drug discovery. Its unique structural features and diverse biological activities make it a cornerstone for developing novel therapeutic agents. As research continues to uncover new derivatives and mechanisms of action, the potential of this scaffold will undoubtedly expand, offering hope for addressing some of the most pressing challenges in medicine today.
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